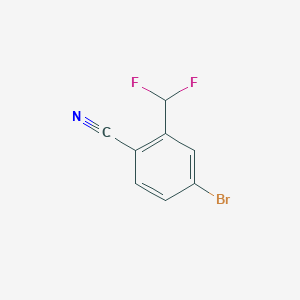

4-Bromo-2-(difluoromethyl)benzonitrile

CAS No.: 1261760-22-8

Cat. No.: VC11990314

Molecular Formula: C8H4BrF2N

Molecular Weight: 232.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261760-22-8 |

|---|---|

| Molecular Formula | C8H4BrF2N |

| Molecular Weight | 232.02 g/mol |

| IUPAC Name | 4-bromo-2-(difluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C8H4BrF2N/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8H |

| Standard InChI Key | ZBMBHUIHCFKBAH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)C(F)F)C#N |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(F)F)C#N |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

4-Bromo-2-(trifluoromethyl)benzonitrile has the molecular formula C₈H₃BrF₃N, comprising a benzene ring substituted with bromine (Br), a trifluoromethyl group (CF₃), and a nitrile (CN) group. The InChI key InChI=1/C8H3BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H confirms its connectivity and stereochemistry .

Physicochemical Characteristics

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molar Mass | 250.02 g/mol | |

| Density | 1.71 g/cm³ | |

| Melting Point | 43–44°C | |

| Boiling Point | 240°C | |

| Solubility | Chloroform, DCM, Ethyl Acetate | |

| Vapor Pressure | 0.04 mmHg at 25°C |

The compound’s high density and low vapor pressure suggest stability under standard storage conditions (room temperature, sealed, and dark environments) .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route begins with 4-bromo-2-(trifluoromethyl)benzoic acid, which undergoes sequential reactions to introduce the nitrile group. A representative roadmap involves:

-

Activation of the carboxylic acid to an acyl chloride using thionyl chloride.

-

Conversion to amide via reaction with ammonia.

-

Dehydration of the amide to nitrile using phosphorus pentoxide .

Alternative Methods

A patent (CN101353317B) describes a related synthesis for 4-bromo-2,6-difluorobenzonitrile using 3,5-difluorobromobenzene, formic acid, and oxammonium hydrochloride. Although this method targets a difluoro analog, it highlights the utility of brominated precursors in nitrile synthesis . Key steps include:

-

Refluxing formic acid, aldehyde, and oxammonium hydrochloride at 1:1:1.4 weight ratios.

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

The compound is pivotal in synthesizing nonsteroidal antiandrogens, such as derivatives of bicalutamide, which inhibit androgen receptors in prostate cancer therapy . The trifluoromethyl group enhances metabolic stability and binding affinity, as evidenced by in vitro IC₅₀ values <10 nM for AR antagonists .

Agrochemical Formulations

In agrochemicals, it serves as a precursor for herbicides and pesticides. The electron-withdrawing effects of Br and CF₃ improve resistance to environmental degradation, prolonging field efficacy .

Advanced Materials

The compound’s thermal stability (flash point: 99°C) and solubility profile make it suitable for high-performance polymers and liquid crystal displays . Fluorinated polymers derived from this nitrile exhibit exceptional chemical resistance and dielectric properties.

Comparative Analysis with Structural Analogs

4-Bromo-2,6-difluorobenzonitrile

This analog, synthesized via formic acid-mediated reactions , shares applications in agrochemicals but lacks the trifluoromethyl group’s metabolic stability. Its melting point (72–74°C) and solubility in polar solvents distinguish it from the trifluoromethyl variant .

Antiandrogenic Derivatives

Bromine substitution at the para position enhances AR antagonism compared to chlorine or methyl groups, as demonstrated by in vivo efficacy studies . For example, brominated derivatives show ≥80% tumor growth inhibition in rodent models, versus ≤60% for chlorinated analogs .

Future Research Directions

Expanding Pharmaceutical Utility

Ongoing studies aim to derivatize the nitrile group into tetrazoles or amides to enhance bioavailability. Preliminary results indicate that tetrazole analogs exhibit improved pharmacokinetics in murine models .

Green Synthesis Methods

Efforts to replace traditional solvents (e.g., chloroform) with ionic liquids or supercritical CO₂ are underway, reducing environmental footprint while maintaining ≥75% yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume